1,2-Benzisothiazole-2(3H)-acetic acid, -alpha--ethyl-3-oxo-
1,2-Benzisothiazole-2(3H)-acetic acid, -alpha--ethyl-3-oxo-
Brand Name:
Vulcanchem
CAS No.:
126684-64-8
VCID:
VC0166857
InChI:
InChI=1S/C11H11NO3S/c1-2-8(11(14)15)12-10(13)7-5-3-4-6-9(7)16-12/h3-6,8H,2H2,1H3,(H,14,15)
SMILES:
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Molecular Formula:
C11H11NO3S
Molecular Weight:
237.28 g/mol
1,2-Benzisothiazole-2(3H)-acetic acid, -alpha--ethyl-3-oxo-
CAS No.: 126684-64-8
Main Products
VCID: VC0166857
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
CAS No. | 126684-64-8 |
---|---|
Product Name | 1,2-Benzisothiazole-2(3H)-acetic acid, -alpha--ethyl-3-oxo- |
Molecular Formula | C11H11NO3S |
Molecular Weight | 237.28 g/mol |
IUPAC Name | 2-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid |
Standard InChI | InChI=1S/C11H11NO3S/c1-2-8(11(14)15)12-10(13)7-5-3-4-6-9(7)16-12/h3-6,8H,2H2,1H3,(H,14,15) |
Standard InChIKey | UIFVNRXDJBVKGJ-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Canonical SMILES | CCC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Synonyms | 1,2-Benzisothiazole-2(3H)-acetic acid, -alpha--ethyl-3-oxo- |
PubChem Compound | 6424211 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume